N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)piperidine-1-carboxamide
Description
N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring substituted with a trifluoromethyl group and a carboxamide group, as well as a cyclohexyl ring bearing a methylsulfonyl group
Properties
IUPAC Name |
N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O3S/c1-23(21,22)12-6-4-11(5-7-12)18-13(20)19-8-2-3-10(9-19)14(15,16)17/h10-12H,2-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNSYYZZBITZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(CC1)NC(=O)N2CCCC(C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized with a methylsulfonyl group through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the piperidine ring reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and methylsulfonyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence the compound’s solubility and distribution within biological systems. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylsulfonylphenyl)-3-(trifluoromethyl)piperidine-1-carboxamide: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
N-(4-methylsulfonylcyclohexyl)-3-(fluoromethyl)piperidine-1-carboxamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the methylsulfonyl group improves solubility and bioavailability. This combination makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
